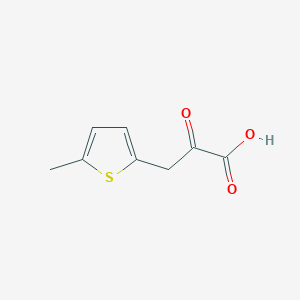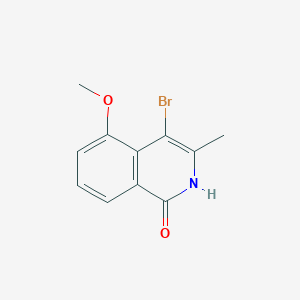
4-Bromo-5-methoxy-3-methylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound It features a bromine atom, a methoxy group, and a methyl group attached to an isoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by cyclization and functional group modifications. For instance, the bromination of 2-methoxy-4-methyl-3-nitropyridine can be achieved using bromine in acetic acid at elevated temperatures . Subsequent steps involve reduction and cyclization to form the isoquinoline ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative, while substitution could introduce a different functional group in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and potential biological activities.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Wirkmechanismus
The mechanism of action of 4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other brominated isoquinolines and methoxy-substituted isoquinolines. Examples are:
- 4-bromo-3,5-dimethylanisole
- 5-bromo-2-methoxy-4-methyl-3-nitropyridine
Uniqueness
What sets 4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one apart is its specific substitution pattern, which can confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C11H10BrNO2 |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
4-bromo-5-methoxy-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-10(12)9-7(11(14)13-6)4-3-5-8(9)15-2/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
KFVIEGIQUNCNIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC=C2OC)C(=O)N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


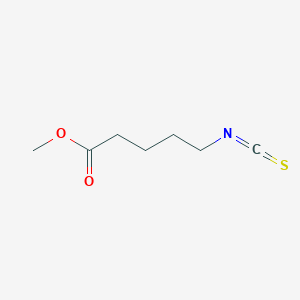
![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)

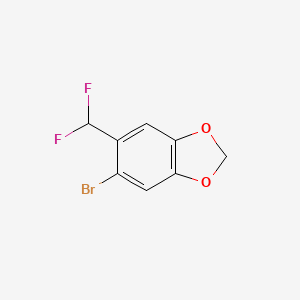

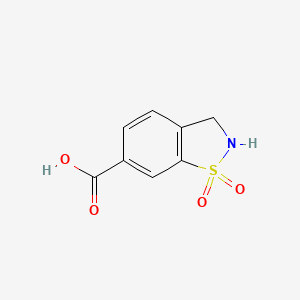
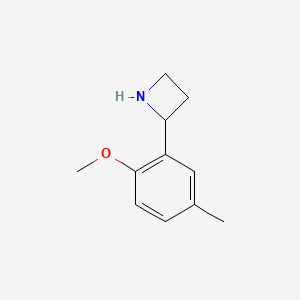

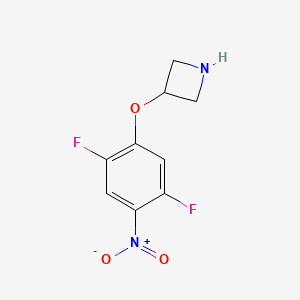
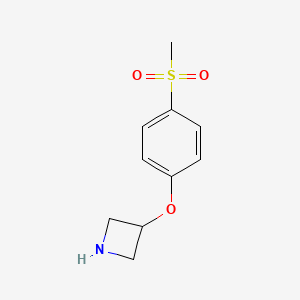
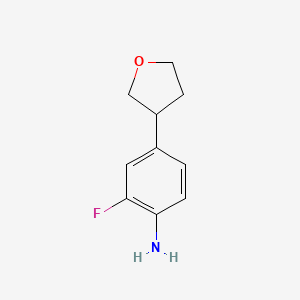
![4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid](/img/structure/B13523600.png)

